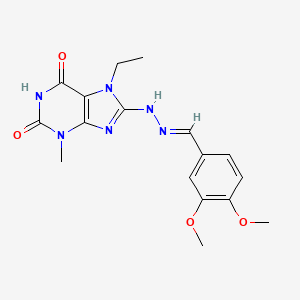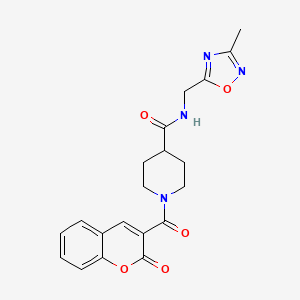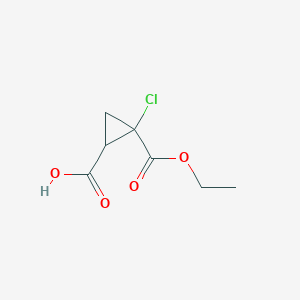
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurodegenerative Diseases
Research has identified benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which are tricyclic xanthine derivatives designed to improve water solubility and evaluated for their potential in treating neurodegenerative diseases. A library of these derivatives showed promising results as dual-target-directed A1/A2A adenosine receptor antagonists with potent inhibitory effects on monoamine oxidases (MAO), suggesting their utility in both symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antimicrobial and Anticancer Activities
A series of 8-substituted methylxanthine derivatives were prepared to explore their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Compounds demonstrated significant activity against various cancer cell lines, including leukemia and colon cancer, with some showing potential as anti-HIV-1 agents. Additionally, certain derivatives displayed antimicrobial properties comparable to ampicillin against specific bacterial strains, indicating their potential as novel antimicrobial agents (Rida et al., 2007).
Pharmacological Evaluation
Another study focused on the pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione with various substituents, aiming to identify potential ligands for serotonin receptors with psychotropic activity. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities in vivo, underscoring the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Optical and Photonic Applications
The third-order nonlinear optical properties of hydrazone derivatives were investigated for their potential in photonic devices. These compounds demonstrated significant nonlinear optical behavior and reverse saturable absorption, suggesting their applicability in optical limiting and other photonic applications (Nair et al., 2022).
Propriétés
IUPAC Name |
8-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4/c1-5-23-13-14(22(2)17(25)20-15(13)24)19-16(23)21-18-9-10-6-7-11(26-3)12(8-10)27-4/h6-9H,5H2,1-4H3,(H,19,21)(H,20,24,25)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEZNQXVGBTANU-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC(=C(C=C3)OC)OC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)
![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)
![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2611726.png)
![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide](/img/structure/B2611737.png)
![6-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2611738.png)
